molecular formula C12H19NO B13656568 N-[1-(furan-2-yl)ethyl]cyclohexanamine

N-[1-(furan-2-yl)ethyl]cyclohexanamine

Cat. No.: B13656568
M. Wt: 193.28 g/mol
InChI Key: GCMGJNKCIGGPTO-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]cyclohexanamine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a furan ring attached to an ethyl group, which is further connected to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]cyclohexanamine typically involves the reaction of furan-2-carbaldehyde with cyclohexylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Furan-2-carbaldehyde is reacted with an appropriate reducing agent to form the intermediate.

    Step 2: The intermediate is then reacted with cyclohexylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]cyclohexanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexanamine moiety may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)ethyl]cyclohexanamine
  • N-[1-(furan-2-yl)ethyl]piperidine
  • N-[1-(furan-2-yl)ethyl]morpholine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and cyclohexanamine moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C12H19NO/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h5,8-11,13H,2-4,6-7H2,1H3

InChI Key

GCMGJNKCIGGPTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CCCCC2

Origin of Product

United States

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